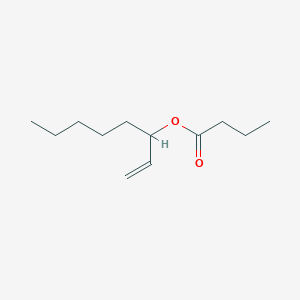

1-Octen-3-yl butyrate

Descripción

Contextualizing 1-Octen-3-yl Butyrate (B1204436) within Biological Volatiles

Biological volatiles are organic compounds that easily evaporate at normal temperatures and pressures and are produced by living organisms. These molecules play crucial roles in chemical communication, defense mechanisms, and as metabolic byproducts. 1-Octen-3-yl butyrate is one such volatile compound, reported to be found in passion fruit, lemon peel oil, and lavender oil. chemicalbook.com

Research has identified its precursor in soybeans (Glycine max L. Merr.) as (R)-1-octen-3-yl β-primeveroside. researchgate.net This glycoside breaks down to release the volatile 1-octen-3-ol (B46169), a direct precursor to this compound, particularly when the plant tissue is damaged or processed. researchgate.net The study of such volatile releases is critical in food science, as these compounds significantly impact the flavor and aroma of food products. For instance, 1-octen-3-ol is considered a typical fishy odor compound in kelp, and its transformation or removal through processes like fermentation is a key area of research. mdpi.com

The compound's presence is not limited to plants. It has been identified in studies investigating the volatile organic metabolites in various biological contexts, highlighting its role as a product of metabolic pathways in different organisms.

Interdisciplinary Significance in Contemporary Chemical Research

The study of this compound extends across multiple scientific disciplines, demonstrating its interdisciplinary significance.

Ecology and Agriculture: In ecology, volatile organic compounds are essential for plant communication and defense. This compound and its related compounds are part of the chemical arsenal (B13267) of plants. For example, it has been studied for its potential acaricidal (mite-killing) properties. Research on the essential oil of Lycopus lucidus identified 1-octen-3-ol and its esters, including this compound, as having acaricidal activity against house dust mites. Furthermore, it is a constituent of lavender (Lavandula angustifolia) essential oil, which is studied for its broad-spectrum antimicrobial activities. mdpi.com

Medical and Diagnostic Research: Emerging research has pointed to the potential of volatile organic metabolites as non-invasive biomarkers for diseases. Fecal volatile organic metabolite analysis in patients with inflammatory bowel disease (IBD) has shown changes in the abundance of certain compounds. researchgate.net While not a primary biomarker, the family of compounds to which this compound belongs is actively being investigated in this field. researchgate.net

The table below summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 16491-54-6 chemicalbook.com |

| Molecular Formula | C₁₂H₂₂O₂ scent.vn |

| Molecular Weight | 198.30 g/mol scent.vnsigmaaldrich.com |

| Appearance | Colorless clear liquid thegoodscentscompany.com |

| Odor | Fruity, buttery, mushroom-like chemicalbook.comsigmaaldrich.com |

| Boiling Point | 225-229 °C chemicalbook.comsigmaaldrich.com |

| Density | 0.87 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | 1.4295 at 20 °C chemicalbook.comsigmaaldrich.com |

| Solubility | Insoluble in water; soluble in alcohol and oils scent.vn |

Structure

3D Structure

Propiedades

IUPAC Name |

oct-1-en-3-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFXVJBIZIHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864682 | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, fruity, buttery, mushroom aroma | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 227.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Ethenylhexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils; slightly soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.879 | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16491-54-6, 164578-37-4 | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentylallyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Yellow 184:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-YL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J989X4KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Ethenylhexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways and Enzymatic Mechanisms of 1 Octen 3 Yl Butyrate Formation

Precursor Biosynthesis: 1-Octen-3-ol (B46169) Pathways

The synthesis of 1-octen-3-ol, colloquially known as mushroom alcohol, is a well-studied process that serves as the foundational step for the subsequent esterification to 1-octen-3-yl butyrate (B1204436).

In many fungal species, 1-octen-3-ol is a product of the oxylipin pathway, which begins with the peroxidation of polyunsaturated fatty acids, most notably linoleic acid. nih.gov This pathway involves a cascade of enzymatic reactions that convert the fatty acid into volatile C8 compounds.

The initial and rate-limiting step in the fungal biosynthesis of 1-octen-3-ol is the oxygenation of linoleic acid, a reaction catalyzed by lipoxygenases (LOX). nih.gov LOX are non-heme iron-containing dioxygenases that introduce molecular oxygen into polyunsaturated fatty acids. nih.gov This reaction forms fatty acid hydroperoxides. nih.gov Specifically, linoleic acid is converted to hydroperoxyoctadecadienoic acid (HPOD). Depending on the fungal species and specific LOX enzyme, this can result in different isomers, such as 10-HPOD or 13-HPOD. nih.gov

Following the formation of the hydroperoxide, a hydroperoxide lyase (HPL) catalyzes the cleavage of a C-C bond. HPLs are typically cytochrome P450 enzymes (of the CYP74 family) that cleave the fatty acid hydroperoxide into a short-chain aldehyde and an ω-oxoacid. nih.govnih.gov For instance, the HPL-mediated cleavage of 10-HPOD yields 1-octen-3-ol and 10-oxodecanoic acid. nih.govresearchgate.net The combination of LOX and HPL activities is crucial for the production of 1-octen-3-ol in fungi like Tricholoma matsutake and Agaricus bisporus. nih.govscispace.comkoreascience.kr In some pathways, the immediate product of HPL cleavage is 1-octen-3-one, which is then reduced to 1-octen-3-ol by an oxidoreductase. nih.gov

Beyond the canonical LOX enzymes, another class of enzymes called dioxygenases (DOX) plays a significant role in the formation of 1-octen-3-ol precursors in some fungi. nih.gov Unlike LOXs, DOXs are heme-containing enzymes that also insert molecular oxygen into linoleic acid to form hydroperoxides. nih.gov

Some fungal DOXs are complex fusion enzymes that contain both a dioxygenase domain at the N-terminus and a cytochrome P450 (CYP) heme-thiolate domain at the C-terminus; these are categorized as DOX-CYP enzymes. nih.govresearchgate.net In the fungus Aspergillus nidulans, the ppoC gene encodes a DOX-(CYP) enzyme that catalyzes the production of 10-HPOD from linoleic acid, which subsequently decomposes to form 1-octen-3-ol. nih.gov Cytochrome P450s are a versatile superfamily of heme-containing monooxygenases involved in a wide array of fungal metabolic reactions, including C-C bond cleavage, making them suitable for roles like that of hydroperoxide lyase. nih.govstonybrook.edu

Table 1: Key Enzymes in Fungal 1-Octen-3-ol Biosynthesis

| Enzyme Type | Abbreviation | Function | Cofactor/Prosthetic Group |

| Lipoxygenase | LOX | Introduces molecular oxygen into linoleic acid to form hydroperoxides (e.g., 10-HPOD). | Non-heme iron |

| Dioxygenase | DOX | Inserts molecular oxygen into linoleic acid to form hydroperoxides. | Heme |

| Hydroperoxide Lyase | HPL | Cleaves C-C bonds in fatty acid hydroperoxides to form short-chain volatiles and ω-oxoacids. | Heme (Cytochrome P450) |

| Cytochrome P450 | CYP | A superfamily of heme enzymes often involved in HPL activity and other oxidative reactions. | Heme |

To definitively identify and characterize the enzymes responsible for 1-octen-3-ol synthesis, researchers utilize prokaryotic expression systems. mdpi.com Putative genes from a target fungus, such as Agaricus bisporus, are identified through homology searches of the genome. nih.gov These genes, for instance AbLOX (a putative lipoxygenase) and AbHPL (a putative hydroperoxide lyase), are then cloned into expression vectors and introduced into a prokaryotic host like Escherichia coli. mdpi.com

The host organism then produces the fungal enzyme, which can be purified and assayed for its specific function. mdpi.com For example, the expressed AbLOX and AbHPL enzymes from A. bisporus were shown to collaboratively catalyze the conversion of linoleic acid into 1-octen-3-ol, confirming their roles in the biosynthetic pathway. nih.gov This technique allows for the unambiguous functional analysis of individual enzymes, overcoming the complexities of studying them within their native fungal host. mdpi.comnih.gov

In contrast to the fungal de novo synthesis from fatty acids, some plants, including soybean (Glycine max), employ a different strategy for producing 1-octen-3-ol. nih.gov The formation of the volatile alcohol is not dependent on oxygen or lipoxygenases. nih.govacs.org Instead, it is liberated from a non-volatile precursor upon tissue damage. nih.gov

In soybean, 1-octen-3-ol exists as a stable, non-volatile glycoside known as (R)-1-octen-3-yl β-primeveroside. nih.govresearchgate.net This compound acts as a storage form of the volatile alcohol and is found in high concentrations in young, developing green tissues like leaves and sepals, as well as in seeds. nih.govnih.govresearchgate.net

When the plant tissue is subjected to mechanical damage, such as wounding or maceration during food processing, endogenous β-glycosidase enzymes are released. nih.govresearchgate.net These enzymes rapidly hydrolyze the glycosidic bond of 1-octen-3-yl β-primeveroside, liberating the volatile aglycone, 1-octen-3-ol. nih.govresearchgate.net This mechanism allows for the immediate release of the volatile compound in response to stress without the need for a multi-step enzymatic synthesis pathway. nih.gov The enzyme system in soybeans demonstrates high substrate specificity, as other glycosides present in the leaves are not significantly hydrolyzed under the same conditions. nih.gov

Table 2: Plant-Based Precursor and Release of 1-Octen-3-ol

| Compound | Storage Form | Plant Example | Release Mechanism |

| 1-Octen-3-ol | 1-Octen-3-yl β-primeveroside | Soybean (Glycine max) | Enzymatic hydrolysis by β-glycosidases upon tissue damage. |

Plant Biosynthesis: Glycoside Hydrolysis Mechanism

Enzymatic Hydrolysis by β-Glycosidases and Volatile Aglycone Release in Plant Tissues

In plant tissues, many volatile compounds, including alcohols that can serve as precursors to esters, are stored in a non-volatile, odorless form as glycosides. The release of these volatile aglycones is a critical step in the formation of aroma profiles and is primarily catalyzed by glycosidases, particularly β-glucosidases. nih.govresearchgate.net These enzymes hydrolyze the glycosidic bond linking a sugar moiety (like glucose) to the volatile aglycone. nih.gov

This enzymatic hydrolysis is a crucial mechanism for liberating aroma precursors, which can then participate in further biochemical reactions. researchgate.netnih.gov The process is often initiated in response to tissue damage, such as during herbivory or microbial attack, which brings the stored glycosides into contact with the hydrolytic enzymes. nih.gov The activity of these endogenous β-glucosidases typically increases as fruits ripen, contributing to the development of their characteristic aroma. researchgate.net This release of the aglycone, such as the C8 alcohol 1-octen-3-ol, makes it available for subsequent esterification.

Methyl Jasmonate-Induced Regulation of Glycoside Biosynthesis

Methyl jasmonate (MeJA) is a plant signaling molecule, or phytohormone, that plays a central role in mediating plant defense responses to various stresses, including herbivory. nih.gov Exogenous application of MeJA can induce the biosynthesis and emission of a wide array of volatile organic compounds (VOCs), often referred to as herbivore-induced plant volatiles (HIPVs). nih.govacs.org

MeJA functions by regulating the expression of genes that encode key enzymes in various secondary metabolite pathways. researchgate.net This includes the upregulation of pathways responsible for producing the precursors of volatile compounds. For instance, in grape tomatoes, MeJA treatment has been shown to increase the levels of most volatile C6 compounds, which are products of the lipoxygenase (LOX) pathway. acs.orgnih.gov By stimulating the underlying biosynthetic pathways, MeJA can enhance the pool of available precursors, including glycosides, which serve as the storage form for many volatile compounds that are released upon tissue damage. researchgate.net

Divergent Biosynthetic Routes and Intermediate Compounds Across Biological Systems

The biosynthesis of 1-octen-3-yl butyrate relies on the availability of its two precursors: the C8 alcohol 1-octen-3-ol and the C4 carboxylic acid, butyric acid (butyrate). The pathways for producing these intermediates diverge significantly across different biological systems, such as fungi, plants, and bacteria.

1-Octen-3-ol Biosynthesis : This C8 volatile, known for its characteristic mushroom-like aroma, is primarily a product of lipid peroxidation. In fungi, 1-octen-3-ol is formed through an enzyme-catalyzed process involving the oxidation and subsequent cleavage of the fatty acid linoleic acid. researchgate.net This pathway is responsible for the typical aroma of many mushroom species. researchgate.net Similar pathways involving fatty acid precursors are also found in plants. researchgate.net

Butyric Acid Biosynthesis : Butyric acid is predominantly produced by anaerobic bacteria through fermentation. nih.govresearchgate.net These microorganisms utilize several distinct metabolic routes to synthesize butyrate, which are detailed in the following section.

The formation of this compound therefore represents a convergence of these divergent pathways, where the alcohol precursor is often derived from fatty acid metabolism in fungi or plants, and the acid precursor is a product of microbial fermentation.

Precursor Biosynthesis: Butyric Acid Pathways

Butyric acid, also known as butanoate, is a short-chain fatty acid primarily synthesized by anaerobic bacteria, particularly prominent members of the gut microbiota. nih.gov There are four main metabolic pathways for its production. nih.govresearchgate.netresearchgate.netnih.gov

Microbial Metabolic Routes for Butyrate Synthesis (e.g., Acetyl-CoA, Glutarate, 4-Aminobutyrate, Lysine (B10760008) Pathways)

Bacteria can produce butyrate from a variety of substrates, including carbohydrates and amino acids, via four principal pathways. nih.govnih.gov All four pathways converge on the formation of the key intermediate, crotonyl-CoA, which is then converted to butyryl-CoA. nih.govresearchgate.net

Acetyl-CoA Pathway : This is the most prevalent and well-known pathway for butyrate production from carbohydrates. nih.govasm.org It begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA through a series of enzymatic steps. nih.gov This pathway is dominant among butyrate-producing bacteria in the human colon. asm.org

Glutarate Pathway : This route utilizes glutamate (B1630785), which is converted to crotonyl-CoA via a glutarate intermediate. nih.govresearchgate.net

4-Aminobutyrate Pathway : In this pathway, glutamate is also a precursor, but it is first converted to 4-aminobutyrate (GABA). nih.govresearchgate.net 4-aminobutyrate is then processed to form crotonyl-CoA.

Lysine Pathway : Certain bacteria can ferment the amino acid lysine to produce butyrate. nih.govnih.gov The lysine degradation pathway also generates crotonyl-CoA as a central intermediate. nih.govresearchgate.net

While the acetyl-CoA pathway is the most common, the presence of the other pathways, particularly the lysine pathway, is significant in various ecosystems. nih.govasm.org

Table 1: Major Microbial Pathways for Butyrate Synthesis

| Pathway Name | Primary Substrate(s) | Key Intermediate(s) | Common Producing Organisms (Examples) |

|---|---|---|---|

| Acetyl-CoA Pathway | Carbohydrates (via Pyruvate/Acetyl-CoA) | Acetoacetyl-CoA, Butyryl-CoA | Faecalibacterium, Roseburia, Clostridium |

| Glutarate Pathway | Glutamate, other amino acids | Glutarate, Glutaconyl-CoA | Fusobacterium, some Firmicutes |

| 4-Aminobutyrate Pathway | Glutamate | 4-Aminobutyrate (GABA) | Fusobacterium, Clostridium aminobutyricum |

| Lysine Pathway | Lysine | Acetoacetate | Fusobacterium nucleatum, Alistipes |

Enzymatic Components and Reaction Steps in Butyrate Production (e.g., Butyryl-CoA Dehydrogenase, Butyryl-CoA Transferases, Butyrate Kinase)

The conversion of substrates into butyrate is a multi-step process involving several key enzymes. A central step common to all four pathways is the reduction of crotonyl-CoA to butyryl-CoA, catalyzed by the butyryl-CoA dehydrogenase electron-transferring flavoprotein complex (Bcd-Etfαβ). nih.govresearchgate.netnih.gov

Following the formation of butyryl-CoA, the final conversion to butyrate can occur via two primary enzymatic routes:

Butyryl-CoA:acetate (B1210297) CoA transferase (But) : This is considered the dominant pathway for butyrate formation in the human colon. frontiersin.orgnih.gov The enzyme transfers the Coenzyme A (CoA) moiety from butyryl-CoA to an external acetate molecule. nih.govnih.gov This reaction produces butyrate and acetyl-CoA. nih.gov The high availability of acetate in environments like the gut makes this a highly efficient route. nih.gov

Butyrate Kinase (Buk) : This alternative route involves a two-step process. First, the enzyme phosphotransbutyrylase (Ptb) converts butyryl-CoA to butyryl-phosphate. wikipedia.org Subsequently, butyrate kinase transfers the phosphate (B84403) group from butyryl-phosphate to ADP, yielding butyrate and ATP. wikipedia.org While this pathway generates energy in the form of ATP, it is less common among human colonic bacteria compared to the CoA transferase pathway. nih.govelsevierpure.com

Table 2: Key Enzymes in Butyrate Production

| Enzyme | Abbreviation | Role in Pathway | Reaction Catalyzed |

|---|---|---|---|

| Butyryl-CoA Dehydrogenase | Bcd | Central step in all pathways | Crotonyl-CoA + NADH → Butyryl-CoA + NAD+ |

| Butyryl-CoA:acetate CoA transferase | But | Final step (dominant route) | Butyryl-CoA + Acetate → Butyrate + Acetyl-CoA |

| Phosphotransbutyrylase | Ptb | First step of the kinase pathway | Butyryl-CoA + Pi → Butyryl-phosphate + CoA |

| Butyrate Kinase | Buk | Final step of the kinase pathway | Butyryl-phosphate + ADP → Butyrate + ATP |

Esterification Reactions and Enzyme-Catalyzed Formation of this compound

The final step in the biosynthesis of this compound is the esterification of its two precursors: 1-octen-3-ol and butyric acid. This reaction involves the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the carboxylic acid, with the elimination of a water molecule.

In biological systems, this reaction is catalyzed by enzymes, typically from the lipase (B570770) or esterase families. These biocatalysts facilitate the reaction under mild physiological conditions. The enzyme binds both the alcohol (1-octen-3-ol) and the activated form of the acid (often as butyryl-CoA) and orients them within its active site to promote the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid, leading to the formation of the ester, this compound.

Enzymatic Esterification of 1-Octen-3-ol and Butyric Acid in Biological Systems

The biosynthesis of this compound occurs through the enzymatic esterification of the alcohol 1-octen-3-ol and the short-chain fatty acid, butyric acid. This reaction is a condensation reaction, where a water molecule is eliminated, and an ester bond is formed between the hydroxyl group of the alcohol and the carboxyl group of the acid. In biological contexts, this process is not spontaneous but is catalyzed by specific enzymes to proceed efficiently under physiological conditions.

The primary precursors for this ester are 1-octen-3-ol, a characteristic "mushroom alcohol" derived from the breakdown of linoleic acid, and butyric acid, which can be formed through various metabolic pathways, including the fermentation of carbohydrates. The availability of these two substrates is a crucial factor influencing the rate of this compound production.

The enzymatic reaction can be represented as follows:

1-Octen-3-ol + Butyric Acid ⇌ this compound + Water

This equilibrium reaction is driven towards the synthesis of the ester in cellular environments where water activity may be lower or where the volatile ester is removed from the site of synthesis. The enzymes catalyzing this reaction play a pivotal role in overcoming the activation energy barrier and ensuring the specificity of the product. Two main classes of enzymes are primarily implicated in this type of ester formation: esterases and alcohol acyltransferases.

Identification and Characterization of Esterases and Alcohol Acyltransferases Involved

The specific enzymes responsible for the synthesis of this compound are primarily esterases (EC 3.1.1.1) and alcohol acyltransferases (AATs; EC 2.3.1.84). While both can catalyze ester formation, they have distinct mechanisms and substrate preferences.

Esterases , such as lipases, are hydrolases that can function in reverse under low-water conditions to synthesize esters. nih.gov These enzymes exhibit broad substrate specificity and can catalyze the esterification of a wide range of alcohols and carboxylic acids. nih.gov For instance, a novel esterase from Rhizomucor miehei (RmEstA) has been shown to efficiently synthesize butyl butyrate, demonstrating the potential of fungal esterases in producing flavor esters. nih.govresearchgate.net The catalytic mechanism of these enzymes typically involves a serine residue in the active site that forms a covalent acyl-enzyme intermediate, which is then attacked by the alcohol to release the ester.

Alcohol Acyltransferases (AATs) are a group of enzymes that catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol acceptor. nih.gov This is a thermodynamically favorable reaction for ester biosynthesis in an aqueous cellular environment. biorxiv.org AATs are known to be key enzymes in the formation of volatile esters in fruits, flowers, and fungi, contributing significantly to their aroma. nih.govbiorxiv.org The general reaction catalyzed by AATs is:

Acyl-CoA + Alcohol → Ester + Coenzyme A

The substrate specificity of AATs can vary widely, influencing the profile of esters produced by an organism. nih.gov Research on AATs from various sources has demonstrated their ability to utilize a range of acyl-CoAs (including butyryl-CoA) and alcohols. While direct evidence for an AAT specific to this compound is still emerging, the known promiscuity of some AATs suggests their likely involvement. biorxiv.orgnih.gov For example, the engineering of AATs has been explored to enhance the production of specific designer esters, highlighting their catalytic versatility. nih.govresearchgate.net

The identification and characterization of these enzymes from natural sources, particularly fungi which are known producers of C8 compounds, is an active area of research. Techniques such as gene cloning, heterologous expression, and biochemical assays are employed to determine the substrate specificity, kinetic parameters, and optimal reaction conditions for these biocatalysts.

Data Tables

Table 1: Key Enzymes in Ester Biosynthesis

| Enzyme Class | EC Number | Catalytic Reaction | Key Characteristics |

| Esterase | 3.1.1.1 | Carboxylic Acid + Alcohol ⇌ Ester + Water | Can function in reverse (synthesis) in low-water environments; often broad substrate specificity. |

| Alcohol Acyltransferase (AAT) | 2.3.1.84 | Acyl-CoA + Alcohol → Ester + CoA | Key role in volatile ester formation in plants and fungi; reaction is generally irreversible. |

Table 2: Examples of Studied Enzymes for Butyrate Ester Synthesis

| Enzyme | Source Organism | Substrates | Product | Reference |

| RmEstA | Rhizomucor miehei | Butyric acid, 1-butanol | Butyl butyrate | nih.govresearchgate.net |

| Novozym 435 (immobilized Candida antarctica lipase B) | Candida antarctica | Formic acid, Octanol | Octyl formate | nih.gov |

Ecological Roles and Interspecies Chemical Communication

Function in Plant Volatile Emissions

As a component of the plant "volatilome," 1-octen-3-yl butyrate (B1204436) contributes to the complex blend of chemical signals that plants release into the atmosphere. These emissions are integral to the plant's life cycle and its interactions with the surrounding environment. The compound has been identified in the volatile profiles of several fruit species, where it contributes to the characteristic aroma. nih.govmdpi.commdpi.com For instance, studies have detected 1-octen-3-yl butanoate as a distinguishing volatile compound in certain varieties of peach (Prunus persica) and in plum-apricot hybrids. mdpi.commdpi.com

| Plant Species | Finding | Reference |

|---|---|---|

| Peach (Prunus persica) | Identified as a volatile compound that helps distinguish between different varieties. | nih.govmdpi.com |

| Plum-Apricot Hybrid | Detected as one of the representative ester compounds in the fruit's volatile profile. | mdpi.com |

Plants often respond to herbivore attacks by releasing a specific blend of volatiles known as Herbivore-Induced Plant Volatiles (HIPVs). This chemical release can serve as a defense mechanism, either directly by deterring the herbivore or indirectly by attracting the herbivore's natural enemies. While this compound is recognized as a plant volatile, its specific role as a HIPV or its direct involvement in plant defense signaling pathways is not extensively documented in available research.

The emission of certain plant volatiles can be triggered or altered by physical injury or pathogen attack. However, specific studies detailing the emission dynamics of this compound from plants in direct response to mechanical damage or fungal infection are not prominently featured in the existing scientific literature.

Volatile compounds are crucial mediators of plant-insect interactions. Research has explored the potential of this compound and its structural analogs as bioactive agents against various arthropods, particularly mites. In studies evaluating the acaricidal (mite-killing) properties of various natural compounds, this compound was examined alongside its precursor, 1-octen-3-ol (B46169). researchgate.net These investigations suggest a potential defensive function of the compound as a pest deterrent or toxicant. researchgate.netresearchgate.netresearchgate.net

| Organism | Context of Interaction | Finding | Reference |

|---|---|---|---|

| House Dust Mites (e.g., Dermatophagoides farinae) | Acaricidal Activity | Tested in fumigant bioassays, showing toxic effects against mites, though less potent than its precursor, 1-octen-3-ol. | researchgate.netresearchgate.net |

Green Leaf Volatiles (GLVs) are a specific class of C6 compounds (alcohols, aldehydes, and esters) that are rapidly released by almost all green plants upon tissue damage. They are key signaling molecules in plant stress responses. As a C12 molecule (an ester of a C8 alcohol and a C4 acid), this compound does not fit the structural definition of a classic GLV. Its function in systemic plant stress responses has not been established.

Role in Fungal and Microbial Interactions

Volatile organic compounds are also a primary mode of communication and interaction for microorganisms, including fungi.

The "mycovolatilome" refers to the complete set of volatile compounds released by a fungus. While the direct production of this compound by fungi is not explicitly documented, its precursor, 1-octen-3-ol, is one of the most well-known and ubiquitous fungal volatiles. Often referred to as "mushroom alcohol," 1-octen-3-ol is a signature compound in the aroma of many fungi and is known to play significant roles in fungal ecology, including acting as a signaling molecule. The presence of this compound in plants, which can be subject to fungal colonization, points to potential metabolic interactions, although further research is needed to confirm if fungi can synthesize this ester directly from its alcohol precursor.

Inter-Microbial Signaling and Ecological Niches

Volatile organic compounds (VOCs) are pivotal in mediating communication between microorganisms, influencing their development, and shaping their ecological niches. While direct research on this compound in inter-microbial signaling is limited, the extensive study of its precursor, 1-octen-3-ol, provides a strong framework for understanding its potential roles. 1-octen-3-ol, known as "mushroom alcohol," is one of the most common VOCs emitted by fungi and is known to function as a semiochemical for many arthropods and a developmental hormone for several fungal groups. nih.gov

In fungi-fungi interactions, 1-octen-3-ol can act as a developmental signal. nih.gov It has also been identified as a self-inhibitor that prevents spore germination in Penicillium paneum, demonstrating a concentration-dependent role in regulating population establishment. nih.gov Fungal VOCs, including 1-octen-3-ol, can also drive antagonistic interactions, where they inhibit the growth of competing fungal species. nih.govnih.gov This chemical interference is a key factor in defining and defending an ecological niche.

These microbial VOCs also mediate interactions between different kingdoms, notably between fungi and bacteria. The volatiles from Fusarium culmorum can alter gene and protein expression in Serratia plymuthica, affecting motility, metabolism, and secondary metabolite production. nih.gov Conversely, VOCs produced by bacteria from genera such as Bacillus, Pseudomonas, and Serratia can negatively impact the mycelial growth of pathogenic fungi like Rhizoctonia solani. nih.gov A meta-analysis of microbial volatiles revealed that compounds like 1-octen-3-ol and 3-octanone (B92607) are produced primarily by fungal genera, suggesting they may function as phylogenetic signals or biomarkers. frontiersin.org As the butyrate ester of 1-octen-3-ol, this compound is formed from the reaction of 1-octen-3-ol and butyric acid and is likely a component of the complex volatile bouquets that mediate these intricate microbial dialogues, contributing to the chemical landscape that shapes microbial community structure.

Broader Chemical Ecological Context

Semio-chemical Properties and Potential in Integrated Pest Management Strategies

Semiochemicals are signaling molecules that carry information between living organisms, causing behavioral changes. They are broadly classified as pheromones (acting within a species) and allelochemicals (acting between different species). Allelochemicals, which include kairomones (benefit the receiver), allomones (benefit the emitter), and synomones (benefit both), are central to Integrated Pest Management (IPM) strategies. entomologyjournals.com These strategies leverage semiochemicals for monitoring pest populations, mass trapping, and behavior modification to protect crops. entomologyjournals.com

This compound has demonstrated direct potential for use in pest management. A laboratory study investigating the acaricidal activities of compounds from Lycopus lucidus oil found that this compound exhibited fumigant toxicity against the house dust mite, Dermatophagoides farinae. This finding positions the compound as a potential natural agent for mite management.

| Compound | Toxicity (µg cm⁻²) | Relative Toxicity Compared to DEET |

|---|---|---|

| 1-octen-3-ol | 0.25 | 147.4x more toxic |

| This compound | 2.32 | 15.9x more toxic |

| 1-octen-3-yl acetate (B1210297) | 2.42 | 15.2x more toxic |

| N,N-diethyl-m-toluamide (DEET) | 36.84 | Baseline |

The semiochemical properties of its parent alcohol, 1-octen-3-ol, further highlight the potential of its derivatives. 1-octen-3-ol is a well-documented kairomone, acting as a powerful attractant for numerous biting insects, including tsetse flies and various mosquito species like Anopheles gambiae and Aedes aegypti. nih.govwikipedia.orgnih.gov This property is exploited in baited traps for monitoring and controlling these disease vectors. nih.govwikipedia.org Interestingly, the compound can also function as an allomone, acting as a repellent to other insect species, such as the southern house mosquito, Culex quinquefasciatus. nih.gov This dual functionality underscores the species-specific nature of chemical cues. Given that volatile esters are known to possess toxic and behavior-modifying properties against various pests, the demonstrated acaricidal activity of this compound, combined with the strong semiochemical profile of its precursor, suggests its potential value in developing novel IPM tools. nih.gov

Mediation of Multitrophic and Multilevel Interactions in Ecosystems

Volatile organic compounds (VOCs) like this compound are crucial mediators of complex interactions that span multiple trophic levels, from microorganisms to plants, herbivores, and their natural enemies. researchgate.net These chemical signals form an "infochemical" web that influences the behavior and ecological fitness of organisms throughout an ecosystem.

At the base of the food web, fungal VOCs can initiate a multitrophic cascade. Volatiles emitted by soil fungi can alter the root architecture and chemistry of plants. frontiersin.org These changes, in turn, can negatively impact the growth and development of herbivores that feed on those plants, demonstrating an interaction chain from fungus to plant to insect. frontiersin.org

Plants themselves release a diverse blend of VOCs, including various esters, which mediate interactions with the second and third trophic levels. nih.gov Herbivorous insects use these plant volatiles as cues to locate suitable host plants for feeding and oviposition. nih.gov In response to herbivore damage, plants can alter their VOC emissions, releasing specific compounds that attract the natural enemies of the herbivores, such as parasitic wasps or predators. nih.gov This is a classic example of indirect plant defense, a tritrophic interaction (plant → herbivore → carnivore) mediated by chemical cues.

The influence of these compounds extends to animal-insect interactions as well. 1-octen-3-ol, the precursor to this compound, is a component of the breath and other emanations of animals, including oxen and humans. wikipedia.orgnih.gov This compound is a potent attractant for hematophagous (blood-feeding) insects, guiding them to their hosts. nih.gov Therefore, a single compound and its derivatives can function across different ecological contexts, influencing microbial competition in the soil, plant defense systems, and the host-seeking behavior of insect vectors. As a naturally occurring volatile, this compound is part of this complex chemical communication network, with the potential to influence relationships at multiple levels within an ecosystem.

Analytical Methodologies for Detection and Characterization in Complex Biological Matrices

Advanced Chromatographic and Spectrometric Techniques for Volatile Analysis

The cornerstone of volatile compound analysis lies in the coupling of powerful separation techniques with sensitive detection methods. Gas chromatography combined with mass spectrometry stands as a primary tool for the elucidation of complex volatile profiles that may contain 1-octen-3-yl butyrate (B1204436).

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely utilized technique for the separation, identification, and quantification of volatile compounds such as 1-octen-3-yl butyrate from complex mixtures. mdpi.com This method offers excellent resolution and sensitivity, making it ideal for analyzing the headspace of biological materials like fruits and fungi.

In a typical GC-MS analysis of fruit volatiles, the sample headspace is injected into the gas chromatograph. The volatile compounds are then separated based on their boiling points and affinity for the stationary phase within the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparing it to spectral libraries. mdpi.comnih.gov

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. nih.gov The area of the chromatographic peak corresponding to this compound in the sample is then compared to the calibration curve to determine its exact concentration. nih.gov The use of an internal standard is common practice to ensure accuracy and reproducibility. mdpi.com

While specific quantitative data for this compound is not extensively documented across a wide range of matrices, its presence has been noted in the volatile profiles of various fruits. For instance, studies on apple and plum varieties have identified this compound as a contributor to the fruit's characteristic aroma. mdpi.com

Table 1: GC-MS Parameters for Volatile Compound Analysis in Fruit Matrices

| Parameter | Typical Value/Condition |

| GC Column | HP-5MS, DB-5, or similar non-polar or mid-polar capillary column |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp. 40-50 °C, ramped to 230-250 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

To enhance the detection of trace volatiles like this compound and to facilitate non-invasive sampling, specialized sample preparation techniques are often employed prior to GC-MS analysis.

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation method. sigmaaldrich.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above the biological sample, where volatile compounds partition onto the fiber coating. sigmaaldrich.com After an equilibrium period, the fiber is retracted and inserted into the hot injector of a GC, where the trapped analytes are thermally desorbed and transferred to the GC column for analysis. The choice of fiber coating is crucial for the selective extraction of target analytes. For general volatile analysis in fruits, a divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often effective. researchgate.net

Table 2: Recommended HS-SPME Parameters for Fruit Volatile Analysis

| Parameter | Recommended Condition |

| Fiber Coating | DVB/CAR/PDMS (50/30 µm) |

| Extraction Temperature | 40-60 °C |

| Extraction Time | 30-60 min |

| Desorption Temperature | 250 °C |

| Desorption Time | 2-5 min |

Direct Contact-Sorptive Tape Extraction (DC-STE) is a novel, non-invasive sampling technique that employs a flexible polydimethylsiloxane (PDMS) tape. nih.gov This tape is placed in direct contact with a solid biological surface, such as the skin of a fruit or the surface of a fungal colony. nih.govresearchgate.net Volatile and semi-volatile compounds are sorbed onto the tape, which can then be analyzed by thermal desorption GC-MS. researchgate.net DC-STE is particularly useful for studying the spatial distribution of volatiles on a surface and for in-vivo sampling without damaging the organism. semanticscholar.org While specific applications of DC-STE for this compound are not yet widely reported, its demonstrated efficacy in capturing a broad range of plant and fungal volatiles suggests its potential for this purpose. researchgate.netsemanticscholar.org

Isotope labeling is a powerful technique used to elucidate the biosynthetic pathways of natural products. This methodology involves feeding a biological system with a precursor molecule that has been enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). As the organism metabolizes the labeled precursor, the isotope is incorporated into the downstream products. By analyzing the mass spectra of the final products, the position and extent of isotope incorporation can be determined, providing direct evidence of the biosynthetic route.

Bioassays for Behavioral and Physiological Responses

Understanding the biological significance of this compound often requires the use of bioassays that can measure the behavioral and physiological responses of organisms, particularly insects, to this volatile compound.

Olfactometers are instruments designed to study the behavioral responses of organisms to olfactory cues. The Y-tube olfactometer is a common and simple design used to assess the preference of an insect for one of two odor sources. researchgate.net In a typical assay, an insect is released at the base of the Y-tube and is presented with a choice between two air streams, one carrying the test odor (e.g., this compound) and the other a control (e.g., solvent or clean air). The choice of the insect is recorded, and the data from multiple trials are statistically analyzed to determine if there is a significant attraction or repulsion to the test compound.

For example, studies on the oriental fruit fly, Bactrocera dorsalis, have used Y-tube olfactometers to demonstrate a strong attraction of gravid females to the related compound 1-octen-3-ol (B46169), which guides their oviposition behavior. nih.govnih.gov A similar experimental setup could be employed to investigate the behavioral response of various insect species to this compound.

Table 3: Example of a Y-Tube Olfactometer Behavioral Assay Design

| Parameter | Description |

| Apparatus | Glass Y-tube with a central arm and two choice arms |

| Airflow | Purified and humidified air delivered at a constant rate |

| Odor Source | Filter paper treated with a solution of this compound in a solvent |

| Control | Filter paper treated with the solvent alone |

| Test Organism | e.g., Bactrocera dorsalis (mated females) |

| Observation | The first choice of the insect into one of the arms within a set time period |

| Data Analysis | Chi-square test to compare the number of insects choosing the odor vs. control |

Electrophysiological techniques provide a direct measure of the response of an insect's olfactory system to volatile compounds.

Single Sensillum Recording (SSR) is a more refined technique that measures the action potentials (spikes) from individual olfactory sensory neurons housed within a single sensillum on the antenna. nih.govwikipedia.org A fine-tipped tungsten electrode is inserted at the base of a sensillum, while a reference electrode is placed elsewhere on the insect. nih.govwikipedia.org This allows for the recording of the firing rate of one or a few neurons in response to an odor. SSR can provide detailed information about the specificity and sensitivity of different neuron types to particular compounds. While specific SSR data for this compound is limited, this technique would be invaluable in identifying the specific olfactory receptors in an insect that are tuned to this ester.

Table 4: Comparison of Electrophysiological Techniques for Olfactory Studies

| Technique | Principle | Information Obtained |

| Electroantennography (EAG) | Measures the summed potential of multiple olfactory receptor neurons across the antenna. | Gross antennal response; indicates if a compound is detected. |

| Single Sensillum Recording (SSR) | Records action potentials from one or a few neurons within a single sensillum. | Specificity and sensitivity of individual neuron types to a compound. |

Biotechnological Approaches and Sustainable Production

Microbial and Enzymatic Production Strategies for 1-Octen-3-ol (B46169) and Butyric Acid Precursors

The sustainable synthesis of 1-octen-3-yl butyrate (B1204436) is contingent on the efficient production of its constituent precursors: the C8 alcohol, 1-octen-3-ol, and the short-chain fatty acid, butyric acid. Biotechnological strategies have been developed for both, utilizing specific enzymes and microbial fermentation routes.

1-Octen-3-ol Production:

The characteristic "mushroom alcohol," 1-octen-3-ol, is naturally produced in fungi through the enzymatic breakdown of linoleic acid. This pathway involves two key enzymes: a lipoxygenase (LOX) and a hydroperoxide lyase (HPL). The process begins with the LOX-catalyzed oxygenation of linoleic acid to form a hydroperoxide intermediate, which is then cleaved by HPL to yield 1-octen-3-ol and a co-product.

Researchers have harnessed this natural pathway for in vitro production. The use of crude homogenates from mushrooms, particularly Agaricus bisporus (the common button mushroom), has been commercialized. nih.gov In this biotransformation process, linoleic acid is supplied as a substrate to the mushroom slurry, where the endogenous enzymes carry out the conversion. The yield and efficiency of this process are highly dependent on reaction conditions. For instance, studies on enzymes from A. bisporus have identified an optimal temperature of 35°C and a pH of 7.2 for the enzymatic synthesis of 1-octen-3-ol from linoleic acid. nih.gov

Butyric Acid Production:

Butyric acid is a common metabolite in various anaerobic bacteria, with species of the genus Clostridium being the most prominent and efficient producers. Clostridium tyrobutyricum, in particular, is widely studied and used for industrial fermentation due to its high yield and selectivity for butyric acid. researchgate.net

| Precursor | Production Method | Key Organism(s)/Enzyme Source | Substrate(s) | Typical Yield/Titer |

| 1-Octen-3-ol | Enzymatic Biotransformation | Agaricus bisporus (homogenate) | Linoleic Acid | Variable; depends on reaction optimization |

| Butyric Acid | Anaerobic Fermentation | Clostridium tyrobutyricum | Glucose, Xylose | >50 g/L |

Chemoenzymatic Synthesis of 1-Octen-3-yl Butyrate and Analogues

Once the alcohol (1-octen-3-ol) and acid (butyric acid) precursors are obtained, they can be combined to form the target ester, this compound. Chemoenzymatic synthesis, which uses an isolated enzyme as a catalyst for a chemical reaction, is a highly effective method for this esterification. Lipases are the enzymes of choice for this process due to their broad substrate specificity, high stability in organic solvents, and ability to function under mild conditions, which preserves the volatile nature of the flavor compound.

The mechanism for this reaction typically follows a Ping-Pong Bi-Bi model. In the first step, the lipase (B570770) reacts with the butyric acid, forming an acyl-enzyme intermediate and releasing a water molecule. In the second step, the 1-octen-3-ol binds to this intermediate, leading to the formation of the this compound ester and the regeneration of the free enzyme.

Several factors influence the efficiency of this synthesis, including:

Temperature: Lower temperatures (e.g., 30-50°C) are often favored to maintain enzyme stability and prevent degradation of the volatile product.

Substrate Molar Ratio: An excess of one of the substrates, typically the alcohol, can be used to shift the reaction equilibrium towards ester formation.

Water Content: While water is a byproduct of esterification, a minimal amount is necessary to maintain the enzyme's catalytic conformation. However, excess water promotes the reverse reaction (hydrolysis), so water is often removed from the reaction medium using molecular sieves.

Solvent: While the reaction can be run in a solvent-free system to create a more "natural" product, organic solvents like n-hexane can also be used to improve substrate solubility and reduce substrate inhibition.

This chemoenzymatic approach provides high conversion rates and product purity while avoiding the harsh conditions and unwanted side products associated with traditional acid-catalyzed chemical synthesis.

Genetic Engineering and Metabolic Pathway Optimization in Host Organisms for Enhanced Biosynthesis

To improve the economic feasibility of biotechnological production, significant research has focused on genetically engineering microorganisms to enhance the synthesis of this compound precursors.

Optimizing 1-Octen-3-ol Production:

A key strategy for producing 1-octen-3-ol involves transferring the necessary genetic machinery into a host organism that is well-suited for industrial fermentation. Saccharomyces cerevisiae (baker's yeast) is an attractive host due to its GRAS (Generally Recognized as Safe) status and ease of genetic manipulation. In a notable study, the lipoxygenase-1 and hydroperoxide lyase genes from the mushroom Tricholoma matsutake were successfully cloned and co-expressed in S. cerevisiae. begellhouse.comijsr.net The engineered yeast, when supplied with linoleic acid, was able to produce (R)-(-)-1-octen-3-ol, demonstrating the feasibility of creating a whole-cell biocatalyst for this conversion. begellhouse.comijsr.net Further optimization of this system could involve increasing the expression levels of these enzymes or engineering the yeast's own metabolic pathways to improve the supply of the linoleic acid substrate.

Optimizing Butyric Acid Production:

Metabolic engineering of Clostridium tyrobutyricum has been extensively explored to maximize butyric acid yields and productivity. researchgate.net The primary goal is to direct the flow of carbon from the central metabolism exclusively towards butyrate synthesis, minimizing the formation of byproducts like acetate (B1210297) and lactate.

Key genetic engineering strategies include:

Gene Knockout: Deleting genes responsible for competing pathways. For example, knocking out the pta (phosphotransacetylase) or ack (acetate kinase) genes can reduce the formation of acetate, forcing more acetyl-CoA into the butyrate pathway.

Gene Overexpression: Increasing the expression of rate-limiting enzymes within the butyrate synthesis pathway.

Redox Cofactor Engineering: Modulating the expression of enzymes involved in maintaining the cell's redox balance, such as hydrogenase (hydA). Tuning the expression of hydrogenase can significantly affect the distribution of fermentation end-products and enhance butyrate synthesis.

These targeted genetic modifications help to create more robust and efficient microbial cell factories for the industrial-scale production of butyric acid.

| Engineering Strategy | Target Pathway/Gene(s) | Host Organism | Objective |

| Heterologous Expression | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Saccharomyces cerevisiae | De novo biosynthesis of 1-octen-3-ol |

| Gene Regulation/Knockout | Hydrogenase (hydA) | Clostridium tyrobutyricum | Optimize redox balance for butyrate production |

| Gene Knockout | Acetate Kinase (ack), Lactate Dehydrogenase (ldh) | Clostridium tyrobutyricum | Redirect carbon flux from byproducts to butyrate |

Bio-fermentation and Biotransformation Techniques for Targeted Production

The practical implementation of these biotechnological strategies relies on advanced bio-fermentation and biotransformation techniques performed in bioreactors. These methods aim to create controlled environments that maximize productivity, yield, and product concentration.

Bio-fermentation for Butyric Acid:

The production of butyric acid is typically carried out via anaerobic fermentation in large-scale bioreactors. Different fermentation modes can be employed to overcome challenges like substrate inhibition and product toxicity.

Batch Fermentation: The simplest mode, where all nutrients are added at the beginning. However, high initial substrate concentrations and accumulation of butyric acid can inhibit cell growth.

Fed-Batch Fermentation: Substrates are fed intermittently or continuously to the bioreactor, allowing for higher cell densities and product titers by avoiding inhibitory concentrations.

Continuous Fermentation: Fresh medium is continuously added while the fermented broth is removed. This method can achieve high productivity. Cell immobilization techniques, where microorganisms are entrapped or attached to a solid support (like in a fibrous bed bioreactor), are often used in continuous systems to maintain a high concentration of productive cells and prevent washout. researchgate.net

Biotransformation for 1-Octen-3-ol:

The enzymatic conversion of linoleic acid to 1-octen-3-ol is a biotransformation process. This can be performed in a bioreactor using either purified enzymes or whole-cell systems (e.g., mushroom homogenates or recombinant yeast). Optimizing this process involves controlling key parameters such as pH, temperature, agitation speed (to ensure adequate oxygen transfer for the lipoxygenase reaction), and substrate concentration.

The ultimate goal in sustainable production is to integrate these steps. A "one-pot" or consolidated bioprocess, where a single engineered microorganism could convert a simple sugar into both 1-octen-3-ol and butyric acid and then perform the final esterification, represents a future frontier. While this has not yet been demonstrated for this compound, similar successes, such as the production of butyl butyrate in engineered Clostridium strains, highlight the potential of this approach for creating highly efficient and sustainable bioprocesses for flavor compounds. nih.gov

Future Research Directions and Unexplored Avenues

Elucidating Novel Biosynthetic Enzymes and Regulatory Mechanisms in Underexplored Species

The formation of 1-octen-3-yl butyrate (B1204436) is a multi-step enzymatic process, beginning with its precursor alcohol, 1-octen-3-ol (B46169). In many fungi, 1-octen-3-ol is synthesized from linoleic acid via the oxylipin pathway, a process involving lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymes. nih.govnih.govresearchgate.net However, the specific enzymes responsible for the final esterification step—the condensation of 1-octen-3-ol with a butyryl-CoA molecule—have not been definitively identified in most organisms.

Future research must prioritize the discovery and characterization of novel alcohol acyltransferases (AATs) that catalyze this crucial reaction. nih.gov While the general function of AATs in producing volatile esters is known in yeasts like Saccharomyces cerevisiae, the substrate specificity of these enzymes is highly variable. nih.govtum.debiorxiv.org A key unexplored avenue is to screen for AATs in mushroom-forming fungi and other underexplored species known to produce C8 volatiles, to identify enzymes with a high affinity for 1-octen-3-ol. nih.govresearchgate.net

Furthermore, the regulatory mechanisms governing the expression of the entire biosynthetic pathway are poorly understood. Research should investigate how environmental cues and developmental stages influence the transcription of LOX, HPL, and AAT genes. researchgate.net Understanding these regulatory networks is essential for explaining why 1-octen-3-yl butyrate is produced in specific tissues or at particular times.

Advanced Studies in Multitrophic Ecological Interactions and Co-evolutionary Dynamics

Volatile organic compounds (VOCs) are fundamental to the chemical language that mediates interactions between organisms. frontiersin.orgnih.govresearchgate.net The alcohol precursor, 1-octen-3-ol, is a well-documented semiochemical that acts as a powerful attractant for a variety of insects. nih.govnih.gov It also functions as a signaling molecule in complex interactions between fungi, plants, and other microbes. nih.govfrontiersin.orgnih.gov

A significant unexplored avenue is the specific ecological role of the ester, this compound. Advanced studies are needed to determine if this compound modulates or specifies the signaling properties of its precursor. Research should investigate whether this compound acts as a more targeted attractant or repellent for specific insects, herbivores, or their natural enemies. nih.gov This involves deciphering its function in multitrophic systems, from plant-herbivore-predator dynamics to the intricate communications within the soil microbiome. nih.govresearchgate.net

Moreover, the co-evolutionary dynamics driven by fungal volatiles are a nascent field of study. frontiersin.org Future research could explore how the production of this compound by a fungus influences the evolution of olfactory receptors in insects that interact with it, or how plants evolve to recognize and respond to this specific VOC as a signal of fungal presence, be it pathogenic or symbiotic. frontiersin.orgnih.gov

Development of Sustainable and Scalable Production Methods for Industrial Applications

The flavor and fragrance industry currently relies on chemical synthesis for the production of this compound. thegoodscentscompany.comulprospector.com However, there is growing demand for natural and sustainably produced compounds. Metabolic engineering of microorganisms offers a promising alternative for scalable, bio-based production. lbl.gov

Future research should focus on developing robust microbial cell factories for de novo synthesis of this compound from simple, renewable feedstocks like glucose or glycerol. researchgate.net This can be achieved by integrating heterologous biosynthetic pathways into well-characterized host organisms such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.govigem.org A potential strategy involves a multi-part approach:

Engineering the host to produce the precursor alcohol, 1-octen-3-ol, by introducing LOX and HPL enzymes from fungal or plant sources. nih.gov

Enhancing the intracellular pool of the acyl donor, butyryl-CoA, through established metabolic engineering strategies. nih.govnih.gov

Introducing a specific AAT enzyme, once identified (as per section 6.1), to efficiently catalyze the final esterification step. nih.govbiorxiv.org

Optimizing fermentation conditions, exploring novel microbial strains, and developing efficient product recovery methods will be critical for achieving industrially relevant titers and making biotechnological production economically viable. patsnap.com

Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Systems Biology Approaches to Volatile Organic Compound Dynamics

To fully comprehend the dynamic nature of this compound production and its function, research must move beyond single-gene analyses and adopt a holistic, systems biology perspective. The integration of multiple "omics" datasets is a powerful strategy to build comprehensive models of VOC metabolism. frontiersin.orgnih.gov

Future research should employ an integrated omics approach to study organisms that produce this compound:

Genomics and Transcriptomics: Sequencing the genomes of producing organisms can identify candidate genes for the entire biosynthetic pathway. Transcriptomic analysis (RNA-seq) can then reveal how the expression of these genes changes in response to different environmental stimuli or developmental stages. nih.gov

Proteomics: This allows for the identification and quantification of the actual enzymes (e.g., LOX, HPL, AATs) present in the cell when the volatile is being actively synthesized, confirming that the genes are not only transcribed but also translated into functional proteins.

Metabolomics: Advanced analytical techniques like GC-MS can be used to precisely quantify the flux through the metabolic pathway, measuring the concentrations of this compound, its precursors (linoleic acid, 1-octen-3-ol), and other related VOCs. mdpi.commdpi.comspringernature.comacs.org

By integrating these layers of biological information, researchers can construct detailed models of the metabolic and regulatory networks. mdpi.com These models will be invaluable for understanding the complex dynamics of VOC production in its natural ecological context and for providing a predictive blueprint for targeted metabolic engineering efforts.

Q & A

Q. How can 1-Octen-3-yl butyrate be identified and characterized in complex mixtures?

Methodological Answer: this compound (CAS 16491-54-6) is best identified using gas chromatography-mass spectrometry (GC-MS). Key parameters include:

- Retention Time (RT): 19.32 min

- Kovats Index (KI): 1282

- Mass Spectrum: Molecular ion at m/z 198 (C12H22O2) and fragmentation patterns consistent with butyrate esters .

For structural confirmation, compare with reference spectra from the NIST Chemistry WebBook, which provides IUPAC Standard InChIKey (DOJDQRFOTHOBEK-UHFFFAOYSA-N) and detailed molecular weight (170.25 g/mol) .

Q. What synthetic routes are recommended for producing high-purity this compound?

Methodological Answer: The esterification of 1-Octen-3-ol with butyric acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a standard method. Key steps:

Reaction Conditions: Reflux in anhydrous toluene with azeotropic water removal.

Purification: Distillation under reduced pressure (boiling point ~80–85°C at 1 mmHg) or silica gel chromatography.

Purity Validation: Confirm via GC-MS (>98% purity) and nuclear magnetic resonance (NMR) for structural integrity .

Q. How can researchers quantify this compound in biological or environmental matrices?

Methodological Answer: Use GC-MS with isotope dilution for high sensitivity:

- Internal Standard: Deuterated this compound (e.g., D4-labeled).

- Calibration Curve: Linear range of 0.1–100 µg/mL with R<sup>2</sup> > 0.995.

- Sample Prep: Liquid-liquid extraction (hexane:ethyl acetate) or solid-phase microextraction (SPME) for volatile isolation .

Advanced Research Questions

Q. How should safety assessments for this compound be designed to address dermal and systemic toxicity?

Methodological Answer: Follow the RIFM (Research Institute for Fragrance Materials) framework :

Endpoints: Prioritize skin sensitization (OECD TG 429), acute toxicity (OECD TG 423), and repeated-dose systemic toxicity (OECD TG 408).

In Silico Tools: Use QSAR models (e.g., OECD Toolbox) to predict reactivity and metabolite formation.

In Vitro Assays: KeratinoSens™ for skin sensitization and HepG2 cells for hepatotoxicity screening .

Q. What mechanisms explain the biological activity of this compound in eukaryotic systems?

Methodological Answer:

Hydrolysis Kinetics: Monitor butyrate release via LC-MS in physiological buffers (pH 7.4, 37°C).

Receptor Activation: Test estrogen receptor (ERα) modulation in MCF-7 cells using luciferase reporter assays (e.g., pGL4-ERE-Luc).

Pathway Analysis: RNA-seq or microarrays (e.g., Agilent SurePrint) to identify nutrient metabolism genes (e.g., SLC5A1 for glucose transport) influenced by butyrate .

Q. How can contradictory data on this compound’s stability in formulations be resolved?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via GC-MS.

- pH Dependence: Assess hydrolysis rates in buffers (pH 3–9) to identify optimal formulation conditions.

- Oxidative Stability: Use radical scavengers (e.g., BHT) in lipid-rich matrices to prevent peroxidation .

Q. What experimental designs are optimal for studying this compound’s effects on gut microbiota?

Methodological Answer:

In Vivo Models: Use gnotobiotic mice colonized with human microbiota.

Dosing Regimen: Oral administration (50–200 mg/kg/day) for 14 days.

Metabolomic Profiling: LC-MS/MS for short-chain fatty acids (SCFAs) and 16S rRNA sequencing for microbial diversity.

Control Groups: Include butyrate sodium salt and vehicle-only cohorts .

Q. How can gene expression changes induced by this compound be systematically validated?

Methodological Answer:

CRISPR-Cas9 Knockouts: Target candidate genes (e.g., HDAC1) in cell lines to confirm functional roles.

ChIP-seq: Map histone acetylation changes (H3K9ac) to link butyrate release to epigenetic regulation.

Orthogonal Validation: qRT-PCR for differentially expressed genes (e.g., SLC5A1, GLUT2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.